

# LY3200882: A Technical Guide to a Selective ALK5 Inhibitor

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## Compound of Interest

Compound Name: LY3200882

Cat. No.: B608740

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## An In-depth Analysis for Researchers and Drug Development Professionals

### Introduction

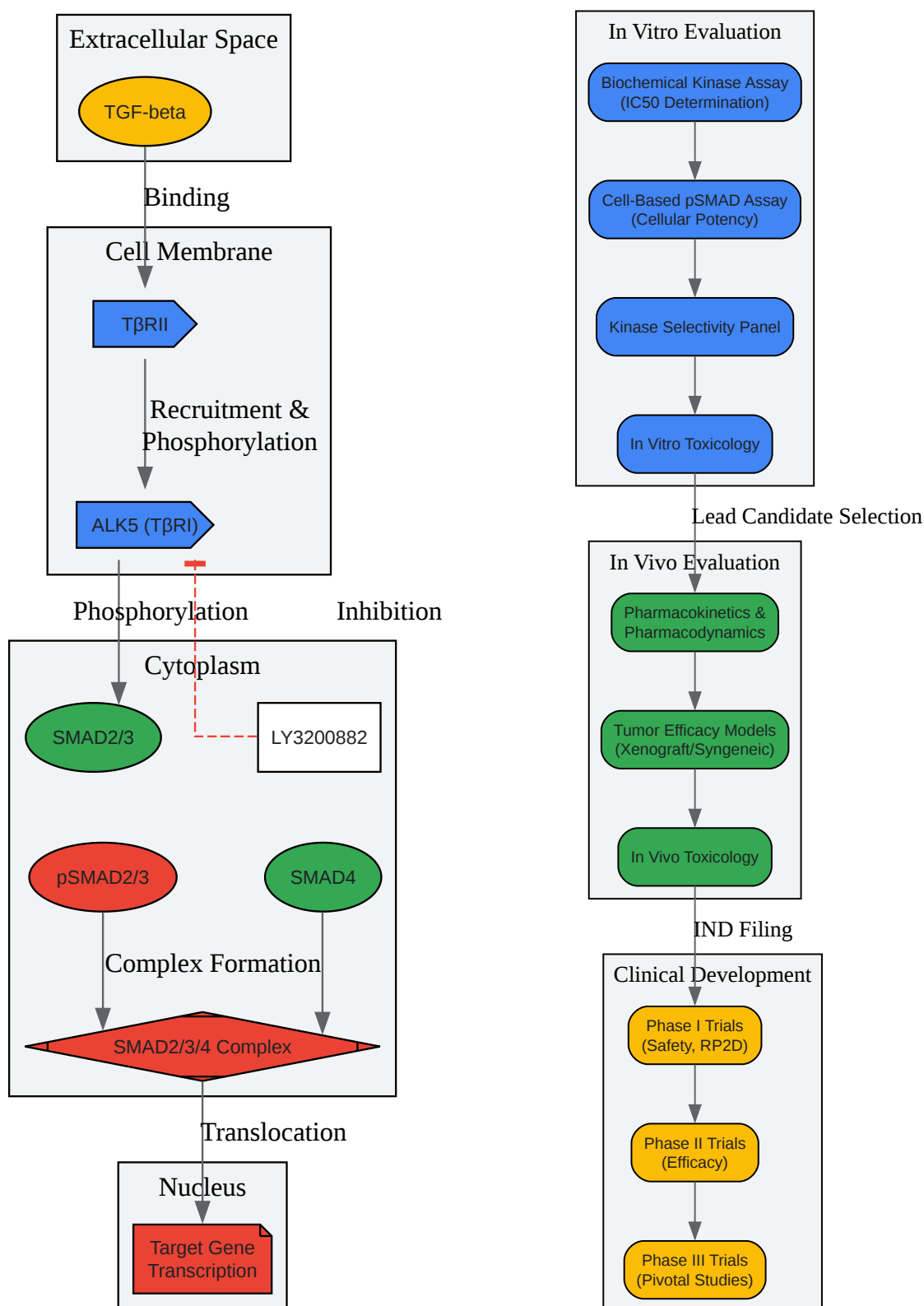
**LY3200882** is an orally bioavailable, potent, and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF- $\beta$ ) type I receptor, also known as activin receptor-like kinase 5 (ALK5).<sup>[1][2][3]</sup> The TGF- $\beta$  signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, apoptosis, and immune response.<sup>[4][5]</sup> In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in the early stages but promoting tumor progression, metastasis, and immunosuppression in advanced disease.<sup>[4][6]</sup> By targeting ALK5, the key signal-propagating receptor in the canonical TGF- $\beta$  pathway, **LY3200882** represents a promising therapeutic strategy for various advanced cancers.<sup>[6][7]</sup> This technical guide provides a comprehensive overview of **LY3200882**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

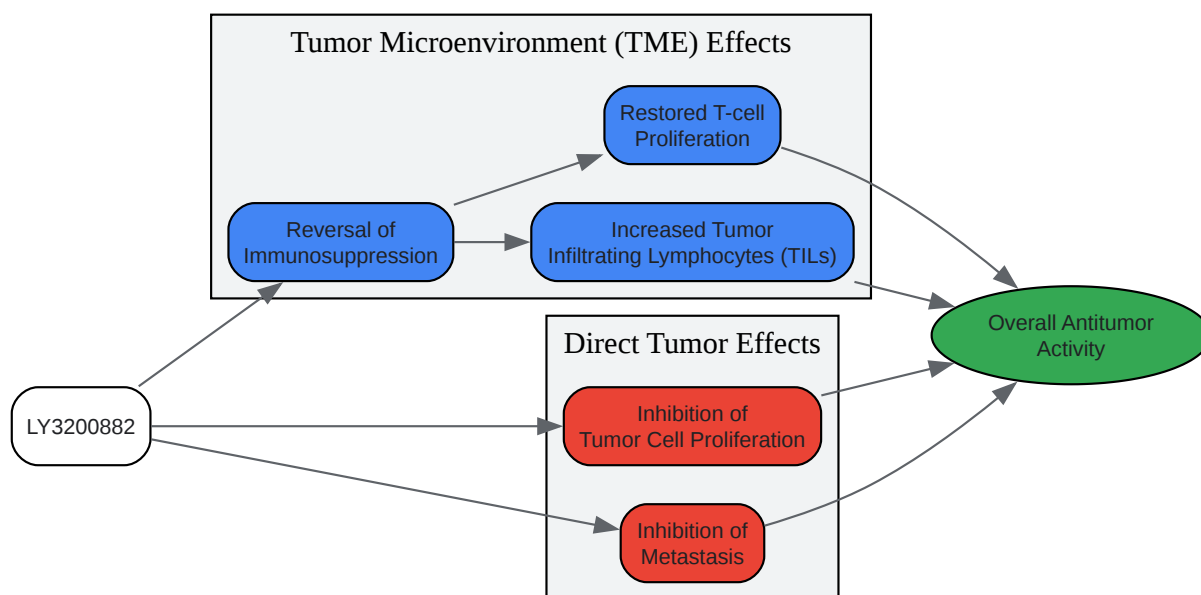
## Mechanism of Action

**LY3200882** functions as an ATP-competitive inhibitor of the serine/threonine kinase domain of ALK5.<sup>[2][3][6]</sup> This direct inhibition blocks the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3.<sup>[1][6]</sup> The TGF- $\beta$  signaling cascade is initiated by the binding of TGF- $\beta$  ligands to the TGF- $\beta$  type II receptor (T $\beta$ RII), which then recruits and phosphorylates

ALK5.[8] Activated ALK5 subsequently phosphorylates SMAD2 and SMAD3, enabling them to form a complex with SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes.[8] By preventing the initial phosphorylation of SMAD2/3, **LY3200882** effectively abrogates the downstream signaling cascade.[1][6]

## Signaling Pathway Diagram





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